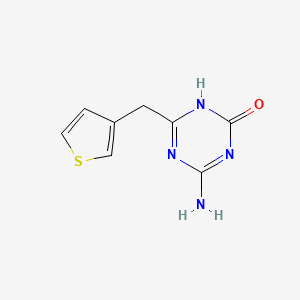![molecular formula C8H14BrN B13207445 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane is a chemical compound that belongs to the class of bicyclic amines. It is derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known organocatalyst. This compound is characterized by the presence of a bromomethyl group attached to the bicyclic structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with dibromomethane in the presence of a solvent such as acetone . The reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency.
Chemical Reactions Analysis
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Transalkylation: The compound can undergo transalkylation reactions, where the bromomethyl group is exchanged with other alkyl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane primarily involves its reactivity as a nucleophile and a base. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure of the compound allows for unique interactions with molecular targets, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which is widely used as an organocatalyst in various organic reactions.
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: A similar compound with a carboxylate group, used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, which allows for a wide range of chemical transformations.
Properties
Molecular Formula |
C8H14BrN |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
4-(bromomethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14BrN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
InChI Key |
AGHAKYNIROQVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
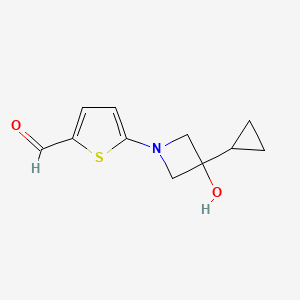
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
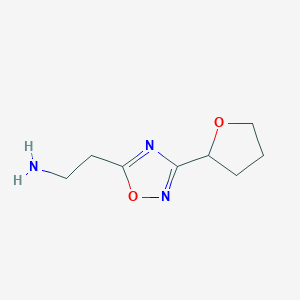
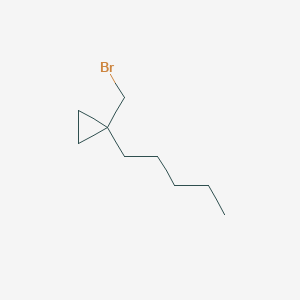

amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
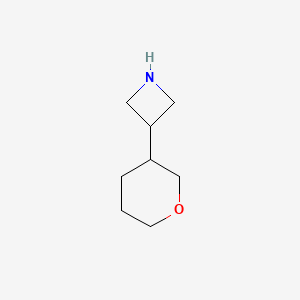

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
